molecular formula C73H108O12 B11713537 Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate

Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate

Cat. No.: B11713537
M. Wt: 1177.6 g/mol
InChI Key: SPCWRZVFXLREPE-UHFFFAOYSA-N
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Description

Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization and pharmaceuticals, due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate typically involves the esterification of 3,5-ditert-butyl-4-hydroxyphenyl acetic acid with ethylene glycol, followed by further reactions to introduce the pentanedioate moiety. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various oxidative species, and the pathways involved are related to the neutralization of these species through electron donation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate offers enhanced stability and efficiency as an antioxidant. Its unique structure allows for multiple points of interaction with oxidative species, making it more effective in preventing oxidative damage .

Properties

Molecular Formula

C73H108O12

Molecular Weight

1177.6 g/mol

IUPAC Name

bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis[2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl]pentanedioate

InChI

InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-82-57(74)41-73(42-58(75)83-30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-59(76)84-31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-60(77)85-32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3

InChI Key

SPCWRZVFXLREPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCOC(=O)CC(CC(=O)OCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC(=O)OCCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC(=O)OCCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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